PXR Binding Affinity Advantage of 4-Chlorobenzyl vs. 4-Methylbenzyl or Unsubstituted Benzyl Amide
In the 1H-1,2,3-triazole-4-carboxamide PXR series, the nature of the N-amide substituent (R1) directly governs hPXR binding IC50. Compounds bearing a 4-chlorobenzyl group consistently exhibit sub-micromolar binding affinity, whereas the 4-methylbenzyl analog shows a >3-fold loss in potency, and the unsubstituted benzyl derivative is virtually inactive (IC50 > 10 μM). This SAR trend, derived from systematic exploration of the R1 position, indicates that the 4-chloro substituent provides an optimal balance of hydrophobicity and size for the PXR ligand-binding domain [1].
| Evidence Dimension | hPXR binding IC50 (μM) |
|---|---|
| Target Compound Data | Estimated ≤0.65 μM (based on class-leading 4-chlorobenzyl analogs; direct data for the exact compound not available) |
| Comparator Or Baseline | 4-Methylbenzyl analog: IC50 ~2.1 μM; Unsubstituted benzyl analog: IC50 >10 μM |
| Quantified Difference | ≥3.2-fold improvement over 4-methylbenzyl; >15-fold over unsubstituted benzyl |
| Conditions | hPXR LBD competitive binding assay; T0901317 as reference (IC50 = 0.026 μM) |
Why This Matters
Researchers requiring a potent PXR binder for antagonist development should prioritize the 4-chlorobenzyl variant over the methyl or unsubstituted analogs to ensure meaningful target engagement.
- [1] Li, Y.; et al. J. Med. Chem. 2022, 65, 16829–16859. (Table 1 and SAR discussion demonstrate that R1 substituents with 4-chloro substitution yield PXR binding IC50 values below 1 μM, whereas 4-methyl and unsubstituted analogs have significantly weaker affinity.) View Source
